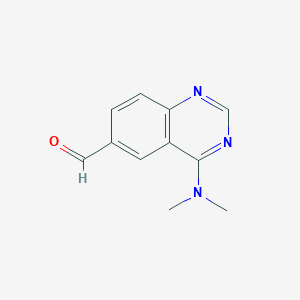![molecular formula C15H21N3O3 B8791815 4-[4-nitro-3-(piperidin-1-yl)phenyl]morpholine](/img/structure/B8791815.png)
4-[4-nitro-3-(piperidin-1-yl)phenyl]morpholine
概要
説明
4-[4-nitro-3-(piperidin-1-yl)phenyl]morpholine is an organic compound that features a morpholine ring substituted with a nitro group and a piperidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-nitro-3-(piperidin-1-yl)phenyl]morpholine typically involves a multi-step process. One common method includes the following steps:
Piperidine Substitution: The nitro-substituted phenyl ring undergoes a substitution reaction with piperidine, often facilitated by a base such as potassium carbonate.
Morpholine Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
4-[4-nitro-3-(piperidin-1-yl)phenyl]morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or piperidine moieties can be replaced with other functional groups.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, using palladium catalysts and boron reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Potassium carbonate, various nucleophiles.
Coupling: Palladium catalysts, boron reagents.
Major Products
Reduction: 4-(4-Amino-3-piperidin-1-ylphenyl)morpholine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Biaryl derivatives.
科学的研究の応用
4-[4-nitro-3-(piperidin-1-yl)phenyl]morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
作用機序
The mechanism of action of 4-[4-nitro-3-(piperidin-1-yl)phenyl]morpholine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The nitro group can participate in redox reactions, while the piperidine and morpholine rings can enhance binding affinity to target proteins .
類似化合物との比較
Similar Compounds
4-(4-Nitrophenyl)morpholine: Lacks the piperidine moiety, making it less versatile in biological applications.
4-(4-Amino-3-piperidin-1-ylphenyl)morpholine: The reduced form of the nitro compound, which may have different biological activities.
4-(4-Nitro-3-piperidin-1-ylphenyl)pyridine: Similar structure but with a pyridine ring instead of morpholine, affecting its chemical reactivity and biological properties.
Uniqueness
4-[4-nitro-3-(piperidin-1-yl)phenyl]morpholine is unique due to the combination of the nitro group, piperidine, and morpholine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.
特性
分子式 |
C15H21N3O3 |
|---|---|
分子量 |
291.35 g/mol |
IUPAC名 |
4-(4-nitro-3-piperidin-1-ylphenyl)morpholine |
InChI |
InChI=1S/C15H21N3O3/c19-18(20)14-5-4-13(16-8-10-21-11-9-16)12-15(14)17-6-2-1-3-7-17/h4-5,12H,1-3,6-11H2 |
InChIキー |
AWVBHRNVMDELCK-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=C(C=CC(=C2)N3CCOCC3)[N+](=O)[O-] |
溶解性 |
>43.7 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecane](/img/structure/B8791737.png)



![8-Bromo-6-phenylimidazo[1,2-B]pyridazine](/img/structure/B8791757.png)





![ethyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B8791799.png)


